![molecular formula C15H10F2O4 B6408740 2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-57-3](/img/structure/B6408740.png)
2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, or 2F4F-MCPBA, is a carboxylic acid that has been widely used in scientific research for its unique properties. It is a monofluorinated carboxylic acid that is highly stable and has a low melting point. This makes it an ideal reagent for a variety of laboratory experiments. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential use in drug development.
Scientific Research Applications
2F4F-MCPBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. It has also been studied for its potential use in drug development, as it has been shown to increase the bioavailability of certain drugs. Additionally, it has been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2F4F-MCPBA is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and pain, as well as reduce the risk of certain cancers. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for certain infections.
Biochemical and Physiological Effects
2F4F-MCPBA has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce the risk of certain cancers. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for certain infections. It has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2F4F-MCPBA has several advantages for use in laboratory experiments. It is a highly stable compound with a low melting point, making it ideal for use in a variety of experiments. Additionally, it is a monofluorinated carboxylic acid, which makes it less likely to react with other compounds in the reaction mixture. Furthermore, it is relatively inexpensive and can be easily synthesized.
However, 2F4F-MCPBA also has several limitations for use in laboratory experiments. It is not as soluble in water as other carboxylic acids, making it difficult to use in aqueous solutions. Additionally, it is not as reactive as other carboxylic acids, making it less suitable for certain reactions.
Future Directions
2F4F-MCPBA has a variety of potential future directions. It could be used in the development of new drugs, as it has been shown to increase the bioavailability of certain drugs. Additionally, it could be used in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells. It could also be studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease. Finally, it could be used in the synthesis of a variety of compounds, including pharmaceuticals.
Synthesis Methods
2F4F-MCPBA is typically synthesized through a two-step process. The first step involves the reaction of 2-fluoro-4-chlorobenzene and 3-fluoro-5-methoxycarbonylphenylmagnesium bromide in the presence of a base, such as potassium carbonate. This results in the formation of 2F4F-MCPBA. The second step involves the conversion of the 2F4F-MCPBA to its anhydride, which is a more stable form of the compound.
properties
IUPAC Name |
2-fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)8-2-3-12(14(18)19)13(17)7-8/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTPDWYYZYYLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691527 |
Source
|
Record name | 3,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261982-57-3 |
Source
|
Record name | 3,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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